Lipophilicity (XLogP3) Comparison: Differentiating 4-Methyl-2-(trifluoromethyl)pyrimidine from its 5-Amine Derivative
The computed lipophilicity (XLogP3-AA) of 4-methyl-2-(trifluoromethyl)pyrimidine is 1.5 [1]. In contrast, the closely related 5-amine derivative, 4-methyl-2-(trifluoromethyl)pyrimidin-5-amine, exhibits a significantly lower XLogP3-AA of 0.8 . This difference of 0.7 log units indicates that the target compound is substantially more lipophilic than its 5-amino analog.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 4-Methyl-2-(trifluoromethyl)pyrimidin-5-amine: 0.8 |
| Quantified Difference | 0.7 log units |
| Conditions | Computed property; PubChem release 2021.05.07 for target; Guidechem for comparator |
Why This Matters
This quantifiable difference in lipophilicity directly impacts membrane permeability, solubility, and pharmacokinetic behavior, making the target compound a more suitable choice for applications requiring increased hydrophobicity.
- [1] PubChem. (2025). 4-Methyl-2-(trifluoromethyl)pyrimidine. PubChem Compound Summary for CID 21025917. View Source
